Antitubercular agents: Research has led to the identification of benzothiazinones incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, demonstrating potent antitubercular activity. []
Inhibitors of CARM1: Derivatives of benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate have been investigated for their ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1). [] These inhibitors show potential in treating CARM1-mediated disorders, such as proliferative and metabolic diseases.
Ghrelin receptor inverse agonists: While not directly utilizing benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, the research on imidazo- and 2-methylimidazo[2,1-b]thiazole-based ghrelin receptor inverse agonists highlights the potential of incorporating similar spirocyclic structures in drug development. [] This study emphasizes the importance of understanding bioactivation pathways and mitigating potential toxicity concerns associated with specific structural motifs.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0